Boc-Glu-OH-15N
Description
Significance of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a foundational technique in which non-radioactive isotopes, such as nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), and deuterium (B1214612) (²H), replace their more abundant natural counterparts in a molecule. chempep.com This subtle alteration in mass creates a molecular tracer that can be detected by sophisticated analytical methods without the hazards associated with radioactive isotopes. chempep.com The primary applications of this methodology are in quantitative proteomics, metabolomics, and structural biology, primarily through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. chempep.comnih.gov
In quantitative proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) metabolically incorporate "heavy" amino acids into proteins. wikipedia.orgnih.govresearchgate.net This allows for the direct comparison of protein abundance between different cell populations, for instance, in studies of cell signaling, post-translational modifications, and gene expression regulation. wikipedia.orgnih.gov The mass difference between the labeled ("heavy") and unlabeled ("light") proteins allows for their differentiation and relative quantification in a mass spectrometer. wikipedia.orgresearchgate.net The use of ¹⁵N metabolic labeling is a powerful approach for generating internal standards for unbiased and accurate quantification of changes in protein expression levels. nih.gov
NMR spectroscopy also relies heavily on isotopic enrichment. portlandpress.comnih.govportlandpress.com The study of protein structure, dynamics, and function often requires samples enriched with ¹⁵N and/or ¹³C. portlandpress.comnih.govportlandpress.com This labeling simplifies complex NMR spectra, enhances sensitivity, and helps in assigning signals to specific atoms within the protein structure, which is particularly crucial for larger biomolecules. portlandpress.comnih.govportlandpress.com
Role of Protected Amino Acids in Chemical Synthesis of Biomolecules
The chemical synthesis of peptides and other biomolecules is a precise, stepwise process that requires careful control over reactive functional groups. nbinno.comwikipedia.org Amino acids possess at least two reactive groups: an amino group and a carboxyl group, in addition to any reactive side chains. nih.gov To prevent unwanted side reactions, such as polymerization or incorrect bond formation, temporary "protecting groups" are attached to these reactive sites. wikipedia.orgnih.govcreative-peptides.combiomatik.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of an amino acid. creative-peptides.comnih.gov It is particularly valuable in solid-phase peptide synthesis (SPPS). peptide.com The Boc group is stable under many reaction conditions but can be easily and selectively removed with mild acids, such as trifluoroacetic acid (TFA), to expose the amino group for the next step in the peptide chain elongation. creative-peptides.compeptide.com This strategy allows for the controlled, sequential addition of amino acids to build a peptide with a specific, desired sequence. nbinno.combiomatik.com The use of such protecting groups is essential to maximize the yield of the desired product and to enable the construction of complex peptide structures. nih.gov
Overview of Boc-Glutamic Acid Derivatives as Research Probes
Boc-glutamic acid is an N-Boc-protected form of L-glutamic acid, a key amino acid in mammalian physiology. medchemexpress.comchemicalbook.com Derivatives of Boc-glutamic acid serve as versatile building blocks in the synthesis of peptides and other complex molecules for research. medchemexpress.comguidechem.com For instance, they are used in the synthesis of peptides containing γ-carboxyglutamic acid (Gla), a post-translationally modified amino acid crucial for the function of proteins involved in blood coagulation and bone metabolism. researchgate.netnih.gov
The compound Boc-Glu-OH-¹⁵N combines the features of a protected amino acid with the benefits of stable isotope labeling. sigmaaldrich.com The ¹⁵N isotope, incorporated with high atomic purity (typically ≥98%), serves as a tracer for NMR or mass spectrometry studies, while the Boc group facilitates its use in chemical synthesis. sigmaaldrich.com This makes Boc-Glu-OH-¹⁵N a valuable reagent for synthesizing ¹⁵N-labeled peptides or proteins. These labeled biomolecules can then be used as probes to study enzyme mechanisms, protein-protein interactions, and metabolic pathways involving glutamic acid.
Interactive Data Table: Properties of Boc-Glu-OH-¹⁵N
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-L-glutamic acid-¹⁵N | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 287484-35-9 | sigmaaldrich.com |
| Molecular Formula | HO₂C(CH₂)₂CH(¹⁵NH-Boc)CO₂H | sigmaaldrich.com |
| Molecular Weight | 248.24 g/mol | sigmaaldrich.com |
| Isotopic Purity | 98 atom % ¹⁵N | sigmaaldrich.com |
| Mass Shift | M+1 | sigmaaldrich.com |
| Melting Point | 110 °C (decomposes) | sigmaaldrich.com |
| Appearance | White to almost white powder/crystal | chemicalbook.com |
| Solubility | Soluble in water, chloroform, dichloromethane, ethyl acetate, DMSO, acetone | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1/i11+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUACKQXJNHFQ-NTLODJOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745723 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-35-9 | |
| Record name | N-(tert-Butoxycarbonyl)-L-(~15~N)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60745723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for Isotope Enriched Boc Glutamic Acid Derivatives
Advances in Boc-Protection Chemistry for Specific Isotope Incorporation
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry organic-chemistry.orgbzchemicals.com. Its stability under various reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting the α-amino group of amino acids during isotopic labeling. For the incorporation of the ¹⁵N isotope into glutamic acid, the Boc protection strategy plays a critical role in enabling selective labeling. The Boc group prevents unwanted reactions at the amino terminus while allowing for the introduction of ¹⁵N at the desired position, typically via labeled precursors like ¹⁵N-ammonium chloride or ¹⁵N-labeled amino groups researchgate.netlew.roresearchgate.netrsc.orgchemrxiv.org. Advances in Boc-protection chemistry have focused on developing efficient and chemoselective methods for introducing the Boc group, often using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of catalysts or bases organic-chemistry.org. These methods are compatible with the sensitive nature of isotopic labeling, ensuring that the incorporated isotope is not lost during the protection step. For instance, the synthesis of Boc-protected amino acids can be achieved with high yields using Boc₂O and DMAP, with the Boc group remaining stable towards most nucleophiles and bases, allowing for orthogonal protection strategies organic-chemistry.org.
Stereoselective Synthesis Methodologies for ¹⁵N-Labeled Glutamic Acid Analogs
Maintaining the correct stereochemistry (L-configuration for natural glutamic acid) is essential for the biological relevance of Boc-Glu-OH-¹⁵N. Stereoselective synthesis methodologies are therefore critical. Enzymatic methods have proven highly effective in achieving stereospecific synthesis of ¹⁵N-labeled amino acids, including glutamic acid. For example, glutamate (B1630785) dehydrogenase (GDH) in conjunction with glucose dehydrogenase (GlcDH) for NADH regeneration can stereoselectively convert α-ketoglutarate and ¹⁵N-ammonium chloride into L-[¹⁵N]-glutamic acid with high isotopic enrichment researchgate.netlew.roresearchgate.net. These enzymatic routes typically proceed under mild conditions, preserving the stereochemical integrity of the amino acid. Chemical synthesis approaches also aim for stereoselectivity. One strategy involves the alkylation of isotopically labeled glycine (B1666218) equivalents with chiral electrophiles, which can lead to the formation of stereodefined amino acids doi.org. While direct chemical routes to Boc-Glu-OH-¹⁵N might involve Boc protection of pre-labeled glutamic acid or stereoselective synthesis of ¹⁵N-glutamic acid followed by Boc protection, the enzymatic approach using GDH is highlighted for its stereospecificity and high ¹⁵N enrichment lew.ro.
Optimization of Isotopic Purity and Yield in Synthetic Protocols
Isotopic Purity: High isotopic purity is typically achieved by using highly enriched ¹⁵N-labeled starting materials, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) with >99 atom % ¹⁵N lew.ro. Careful control of reaction parameters in enzymatic syntheses, like maintaining optimal pH and enzyme concentrations, minimizes isotope dilution lew.ro. In chemical syntheses, avoiding side reactions that could lead to the incorporation of natural abundance nitrogen is crucial. Purification methods like recrystallization or chromatography are employed to remove any residual unlabeled material lew.ro. For example, a yield of 70% with 99 atom % ¹⁵N enrichment was reported for the enzymatic synthesis of L-[¹⁵N]-glutamic acid using ¹⁵NH₄Cl and α-ketoglutarate lew.ro.
Yield: Optimizing reaction conditions, such as substrate concentrations, enzyme loading, temperature, and reaction time, is key to maximizing yield in enzymatic syntheses researchgate.netlew.roresearchgate.net. For chemical syntheses, factors like reagent stoichiometry, reaction time, temperature, and efficient work-up procedures are optimized organic-chemistry.orgrsc.org. For instance, the synthesis of Boc-leucine and Boc-phenylalanine via triflate alkylation of di-tert-butyl [¹⁵N]imidodicarbonate reported yields that were generally high, with the final products obtained in excellent enantiomeric excess rsc.org.
Advanced Analytical and Spectroscopic Methodologies Utilizing 15n Labeled Boc Glutamic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure and function of biological macromolecules at atomic resolution. lew.ro The use of amino acids labeled with stable isotopes like ¹⁵N is often essential for these studies. nih.gov The ¹⁵N nucleus possesses a nuclear spin of ½, which allows it to be detected by NMR. By incorporating ¹⁵N-labeled glutamic acid, synthesized using precursors like Boc-Glu-OH-¹⁵N, into a protein, researchers can significantly enhance the quality and information content of NMR spectra.
High-Resolution ¹⁵N NMR in Structural Biology
The introduction of ¹⁵N labels into proteins is a fundamental strategy for overcoming challenges in the structural analysis of large biomolecules. nih.gov In unlabeled proteins, the sheer number of proton (¹H) signals leads to severe spectral overlap, making it impossible to assign individual resonances. bitesizebio.com By labeling the protein with ¹⁵N, the crowded one-dimensional ¹H spectrum can be dispersed into a second dimension based on the chemical shifts of the directly bonded ¹⁵N nuclei. nih.govbitesizebio.com
This approach, most commonly seen in the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, produces a spectrum where each peak typically corresponds to a single amide group in the protein backbone. copernicus.org This spectral simplification is the first and most critical step in the sequential assignment process, which ultimately leads to the determination of the protein's three-dimensional structure in solution. nih.gov Furthermore, the ¹⁵N enrichment itself can be confirmed and quantified using ¹³C NMR, where the coupling between ¹⁵N and the adjacent Cα carbon atom creates a characteristic splitting pattern not present in the unlabeled compound. lew.ro
Table 1: Advantages of ¹⁵N Labeling in Structural Biology NMR
| Feature | Description |
| Spectral Resolution | Disperses crowded ¹H spectra into a second ¹⁵N dimension, resolving individual signals. nih.govbitesizebio.com |
| Assignment Feasibility | Enables sequential backbone resonance assignment, which is the foundation for structure determination. nih.gov |
| Structural Information | The ¹⁵N chemical shift is highly sensitive to the local chemical and structural environment. nih.gov |
| Dynamic Studies | Facilitates relaxation experiments to probe molecular motions on various timescales. copernicus.org |
| Reduced Ambiguity | Allows for unambiguous identification of signals from specific residues when selective labeling is used. nih.gov |
Multidimensional NMR Techniques for Protein and Peptide Dynamics
Beyond static structures, understanding the dynamics of proteins and peptides is crucial for comprehending their function. ¹⁵N labeling is indispensable for the multidimensional NMR experiments used to study these motions. bitesizebio.com Techniques like the ¹H-¹⁵N HSQC experiment serve as a fingerprint of a protein, where changes in peak positions, intensities, or line widths can indicate conformational changes or interactions. copernicus.org
For more detailed analysis, triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB) that correlate the amide proton (¹H), amide nitrogen (¹⁵N), and alpha/beta carbons (¹³C) are employed. nih.govbitesizebio.com These experiments are the workhorse for assigning the backbone resonances of proteins, a prerequisite for any detailed structural or dynamic study. nih.gov With ¹⁵N and ¹³C labeling, it is possible to fully assign resonances for proteins up to approximately 150 amino acids. bitesizebio.com Dynamic processes, such as conformational exchange occurring on the microsecond to millisecond timescale, can cause line broadening in HSQC spectra, providing valuable insights into the flexibility and functional motions of specific regions within a protein. copernicus.org
Table 2: Common Multidimensional NMR Experiments Utilizing ¹⁵N Labeling
| Experiment | Information Provided |
| ¹H-¹⁵N HSQC | Correlates amide protons (¹H) with their directly attached nitrogens (¹⁵N); serves as a protein fingerprint. bitesizebio.comcopernicus.org |
| HNCA/HN(CO)CA | Correlates the ¹H/¹⁵N of one residue with the Cα of the same residue (intra-residue) and the preceding residue (inter-residue). nih.govbitesizebio.com |
| HNCACB | Correlates the ¹H/¹⁵N of a residue with both the Cα and Cβ of the same and preceding residues. nih.gov |
| ¹⁵N Relaxation (T₁, T₂, NOE) | Measures relaxation parameters of ¹⁵N nuclei to quantify protein dynamics on pico- to nanosecond and micro- to millisecond timescales. copernicus.org |
Application of ¹⁵N Chemical Shifts in Conformational Analysis
The ¹⁵N chemical shift is an exquisitely sensitive probe of molecular conformation. nih.gov Its value is determined by the local electronic environment around the nitrogen nucleus, which is directly influenced by the protein's three-dimensional structure. Statistical analysis of known protein structures has revealed strong correlations between ¹⁵N chemical shifts and local geometry. nih.gov
Key factors influencing the ¹⁵N chemical shift of a specific residue include the backbone torsion angles (φ and ψ) of the preceding residue, as well as the side-chain torsion angle (χ1) of the residue itself. nih.gov Because of this sensitivity, ¹⁵N chemical shifts can be used as a diagnostic tool to identify secondary structure elements (α-helices vs. β-sheets) and to refine protein structures. nih.govnih.gov For instance, the regularity of ¹⁵N chemical shifts within a class of compounds, such as dipyrromethenes, allows them to be used as a reliable indicator for identifying specific molecular structures. nih.gov
Table 3: Factors Influencing ¹⁵N Chemical Shifts
| Factor | Influence on ¹⁵N Chemical Shift |
| Backbone Torsion Angles (φ, ψ) | The φ and ψ angles of the preceding residue significantly affect the electronic environment and thus the shielding of the ¹⁵N nucleus. nih.gov |
| Side-Chain Conformation (χ1) | The geometry of the residue's own side chain can cause differences in ¹⁵N chemical shifts of up to 5 ppm for certain amino acids. nih.gov |
| Preceding Residue Type | The identity of the preceding amino acid (X) in a sequence XY influences the ¹⁵N chemical shift of the following residue (Y). nih.gov |
| Hydrogen Bonding | Formation of hydrogen bonds, a key feature of secondary structures, alters the electron density around the nitrogen atom. |
| Solvent Exposure | The degree of exposure to the solvent can impact the chemical environment and the observed chemical shift. |
Solid-State NMR for Complex Biological Systems and Oligopeptides
While solution NMR is powerful, many biological systems, such as large protein complexes, amyloid fibrils, and membrane-bound proteins, are not amenable to this technique due to their insolubility or large size. nih.gov Solid-state NMR (ssNMR) spectroscopy is the method of choice for studying such non-crystalline, immobile systems. nih.govspringernature.com The incorporation of ¹⁵N labels via precursors like Boc-Glu-OH-¹⁵N is often crucial for ssNMR studies. meihonglab.com
In ssNMR, ¹⁵N labeling allows for the selective detection of signals from specific sites within a macromolecular assembly. nih.gov Techniques such as cross-polarization can be used to enhance the signal of the low-abundance ¹⁵N nuclei by transferring magnetization from abundant protons. nih.gov By measuring parameters like ¹⁵N chemical shifts and ¹H-¹⁵N dipolar couplings in oriented samples (e.g., peptides in lipid bilayers), researchers can determine the precise orientation of peptide backbones relative to the membrane plane. nih.govcore.ac.uk This information is vital for understanding how membrane proteins and antimicrobial peptides function. nih.gov Combining ¹⁵N and ¹³C labeling in ssNMR experiments can provide distance constraints and connectivity information, enabling the determination of oligopeptide structures in their solid, native-like state. meihonglab.com
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for proteomics, the large-scale study of proteins. When combined with stable isotope labeling, MS can be used for highly accurate and robust quantitative analysis of proteomes, tracking changes in protein abundance between different cellular states. nih.govresearchgate.net
Quantitative Proteomics via Metabolic Labeling (e.g., SILAC, SILAM)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.govcuni.cz The method relies on incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, while a control population is grown on identical media with normal "light" amino acids. cuni.cz Boc-Glu-OH-¹⁵N can serve as a source for the ¹⁵N-labeled glutamic acid used in these experiments.
After a period of growth to ensure complete incorporation, the "heavy" and "light" cell populations are mixed. nih.gov This early mixing is a key advantage of SILAC, as it minimizes experimental errors from parallel sample processing. nih.gov The combined protein sample is then digested into peptides and analyzed by MS. For every peptide, the mass spectrometer will detect a pair of signals—one "light" and one "heavy"—separated by a specific mass difference corresponding to the incorporated isotope(s). The ratio of the intensities of these paired peaks provides a direct and accurate measure of the relative abundance of the protein in the two original cell populations. researchgate.net
This metabolic labeling approach has been extended from cell culture to whole organisms in a method known as Stable Isotope Labeling in Mammals (SILAM). isotope.comresearchgate.net In SILAM, an entire animal, such as a mouse, is fed a diet in which the protein source is uniformly labeled with heavy isotopes (e.g., ¹⁵N). isotope.com Tissues from this "heavy" animal can then be used as an internal standard, mixed with tissue from an unlabeled "light" animal to quantify changes in protein expression in various physiological or disease models. isotope.comckisotopes.com
Table 4: Comparison of SILAC and SILAM
| Feature | SILAC (in Cell Culture) | SILAM (in Mammals) |
| System | Cultured cells. nih.gov | Whole organisms (e.g., rodents). isotope.comresearchgate.net |
| Labeling Method | Addition of labeled amino acids (e.g., ¹⁵N-Arg, ¹³C-Lys) to cell culture medium. nih.govthermofisher.com | Labeled food source (e.g., ¹⁵N-Spirulina) provided as diet. isotope.com |
| Application | Comparing protein expression between different cell treatments, conditions, or cell types. nih.gov | Quantitative proteomic analysis of tissues in physiological studies and animal models of disease. isotope.comckisotopes.com |
| Key Advantage | High accuracy due to mixing of cell populations at the start of sample preparation. nih.govcuni.cz | Generates an ideal internal standard for in vivo quantitative proteomics, minimizing preparation variability. isotope.com |
Compound-Specific Isotope Ratio Mass Spectrometry (e.g., GC/C/IRMS)
Compound-Specific Isotope Ratio Mass Spectrometry (CS-IRMS) is a powerful analytical technique used to determine the isotopic composition of individual compounds within a complex mixture. When applied to ¹⁵N-labeled molecules like Boc-Glu-OH-¹⁵N (after deprotection and incorporation), it allows researchers to trace the metabolic fate of the nitrogen atom with high precision. Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a common implementation of this approach for analyzing amino acids. nih.gov
The process begins with the separation of individual amino acids using a gas chromatograph (GC). To make amino acids like glutamic acid suitable for GC analysis, they must first be chemically modified into volatile derivatives. ucdavis.eduucdavis.edu Common derivatization methods include N-acetyl methyl esterification (NACME) or trimethylsilylation. ucdavis.edunih.gov Following separation on the GC column, the eluted compounds are directed into a combustion reactor. Here, they are combusted at high temperatures (e.g., 1000 °C) in the presence of an oxidant, which converts the nitrogen within the amino acid into dinitrogen gas (N₂). ucdavis.edu
This N₂ gas then flows into the isotope ratio mass spectrometer (IRMS). The IRMS measures the ratio of the two most stable nitrogen isotopes, ¹⁵N and ¹⁴N. The results are typically expressed in delta notation (δ¹⁵N) in parts per thousand (‰) relative to a standard (atmospheric air). ucdavis.edu This high-sensitivity measurement enables the precise quantification of ¹⁵N enrichment in glutamic acid extracted from biological samples, providing detailed insights into nitrogen assimilation, metabolic pathways, and protein synthesis. nih.govnih.gov For example, studies have used ¹⁵N-labeled glutamate (B1630785) to trace nitrogen flow in soil microbial biomass, revealing the assimilation pathways and rates of nitrogen from different sources into the soil's protein pool. nih.gov
Table 1: Illustrative GC/C/IRMS Workflow for ¹⁵N-Amino Acid Analysis
| Step | Description | Purpose | Key Parameters/Considerations |
|---|---|---|---|
| 1. Sample Preparation | Liberation of amino acids from a protein matrix via acid hydrolysis. ucdavis.edu | To isolate individual amino acids for analysis. | 6 M HCl, 110-150 °C. Note: Glutamine is converted to glutamic acid during this step. ucdavis.edu |
| 2. Derivatization | Conversion of amino acids into volatile esters (e.g., N-acetyl methyl esters). ucdavis.eduucdavis.edu | To enable separation by gas chromatography. | Requires specific reagents like acidified methanol (B129727) and acetic anhydride. ucdavis.edu |
| 3. GC Separation | Injection of derivatized amino acids onto a GC column for separation based on their physicochemical properties. ucdavis.edu | To isolate individual compounds before isotopic analysis. | Specific column type (e.g., Agilent DB-35) and temperature program are used. ucdavis.edu |
| 4. Combustion | Conversion of the separated, derivatized amino acid into N₂ gas. ucdavis.edu | To prepare the analyte for IRMS. | Occurs in a high-temperature (e.g., 1000 °C) combustion reactor with a catalyst (e.g., CuO/NiO). ucdavis.edu |
| 5. IRMS Analysis | Measurement of the ¹⁵N/¹⁴N ratio in the resulting N₂ gas. ucdavis.edu | To determine the precise isotopic enrichment (δ¹⁵N value). | Requires calibration against international standards like atmospheric Air. ucdavis.edu |
Integration with Other Advanced Biophysical Techniques
The ¹⁵N isotope in Boc-Glu-OH-¹⁵N serves as a powerful and versatile probe that enhances a variety of advanced biophysical techniques. By incorporating ¹⁵N-labeled glutamic acid into a peptide or protein, researchers can gain detailed structural and dynamic information that is often inaccessible with unlabeled samples. alfa-chemistry.comrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most significant beneficiary of ¹⁵N isotopic labeling in biophysics. numberanalytics.com The ¹⁴N nucleus has a quadrupole moment that often leads to broad, poorly resolved signals in proton NMR spectra. acs.org Replacing it with the spin-½ ¹⁵N nucleus eliminates this quadrupolar broadening, resulting in sharper signals. acs.org This allows for the application of advanced multidimensional NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. numberanalytics.com
The ¹H-¹⁵N HSQC spectrum provides a unique peak for each nitrogen-hydrogen bond in the protein, effectively creating a "fingerprint" of the protein's backbone and certain side chains (like glutamine). numberanalytics.comresearchgate.net By introducing ¹⁵N-glutamic acid, researchers can unambiguously identify the signals corresponding to this specific residue. These identified signals can then be monitored to study:
Protein Structure and Dynamics: Changes in the chemical shift of the glutamic acid residue's amide proton can indicate its local environment and involvement in secondary structure or protein-protein interactions. nih.gov
Ligand Binding: Perturbations in the position or intensity of the ¹⁵N-Glu signal upon the addition of a small molecule can confirm binding and map the interaction site on the protein surface. nih.gov
Enzymatic Reactions: The conversion of substrates can be followed in real-time by monitoring the appearance and disappearance of specific ¹⁵N signals. nih.gov
Table 2: Example of NMR Data from a ¹⁵N-Labeled Protein Binding Study
| Residue | State | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Comment |
|---|---|---|---|---|
| Glu-55 | Apo (Unbound) | 8.31 | 120.4 | Reference state of the protein. |
| Holo (Ligand-Bound) | 8.55 | 122.1 | Significant chemical shift perturbation indicates involvement in or proximity to the binding site. nih.gov | |
| Ala-98 | Apo (Unbound) | 7.98 | 118.5 | Reference state of the protein. |
| Holo (Ligand-Bound) | 7.99 | 118.5 | Minimal change suggests this residue is distant from the binding site. |
X-ray Crystallography
While X-ray crystallography determines molecular structure by diffracting X-rays from the electron clouds of atoms, isotopic labeling does not directly alter the diffraction pattern in a typically measurable way for nitrogen. wikipedia.orgwordpress.com However, its integration is highly valuable. Often, proteins are produced with ¹⁵N labels for NMR studies and with their natural isotope abundance for crystallization. Using ¹⁵N-labeled protein for crystallization and confirming its structure allows for a direct and robust correlation between the high-resolution solid-state structure from crystallography and the dynamic solution-state information from NMR. This correlative approach provides a more complete understanding of the protein's function. Furthermore, isotopic labeling can be used to investigate subtle isotope effects on properties like hydrogen bonding, although this is more pronounced with deuterium (B1214612) labeling. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrations of molecular bonds. thermofisher.com The frequency of a specific vibration is dependent on the masses of the atoms involved. Substituting ¹⁴N with the heavier ¹⁵N isotope causes a detectable downward shift in the frequency of vibrations involving that nitrogen atom. researchgate.netnih.gov
In proteins, the Amide I (primarily C=O stretch) and Amide II (a mix of N-H bending and C-N stretching) bands are particularly informative about secondary structure. The Amide II band is sensitive to ¹⁵N labeling. researchgate.net When a protein is uniformly labeled with ¹⁵N, the Amide II band shifts to a lower wavenumber. This shift can be used to:
Confirm the efficiency of isotopic labeling in a sample. researchgate.net
Deconvolve complex spectra. In a mixture of two proteins, if one is ¹⁵N-labeled, their individual contributions to the FTIR spectrum can be separated, allowing for the study of conformational changes in one protein without interference from the other. grafiati.com
Table 3: Typical Wavenumber Shifts in FTIR Spectroscopy upon ¹⁵N Labeling
| Vibrational Band | Primary Motion | Typical Wavenumber (¹⁴N) | Typical Wavenumber (¹⁵N) | Observed Shift |
|---|---|---|---|---|
| Amide I | C=O stretch | ~1650 cm⁻¹ | ~1650 cm⁻¹ | Minimal to no shift. researchgate.net |
| Amide II | N-H bend, C-N stretch | ~1546 cm⁻¹ | ~1528 cm⁻¹ | Significant downward shift (~18 cm⁻¹). researchgate.net |
Applications of 15n Labeled Boc Glutamic Acid in Mechanistic and Systems Biology Research
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. mdpi.com The methodology relies on using stable isotope-labeled tracers, such as those containing 13C or 15N, to track the flow of atoms through metabolic networks. mdpi.commedchemexpress.com By measuring the isotopic labeling patterns in downstream metabolites, researchers can infer the fluxes through various pathways, providing a quantitative understanding of cellular metabolism. mdpi.com While 13C-MFA is more common, the framework can be applied to tracers like 15N to specifically investigate nitrogen metabolism. mdpi.com
The use of 15N-labeled compounds is instrumental in mapping the flow of nitrogen within an organism. Studies employing dual isotopic labeling with both 13C and 15N sources allow for the simultaneous quantification of both carbon and nitrogen fluxes. nih.gov For instance, research using [15N1]-ammonium chloride in mycobacteria has provided comprehensive intracellular carbon and nitrogen flux distributions. nih.gov
In plant biology, 15N-tracing studies have demonstrated that in leaves, nitrate (B79036) is reduced to ammonia (B1221849) and subsequently assimilated into key amino acids such as glutamine, glutamate (B1630785), aspartate, and asparagine. mdpi.com This process occurs in both light and dark conditions through the coordinated action of several enzymes. mdpi.com Similarly, in perfused rat livers, 15N-labeled precursors have been used to trace the sources of nitrogen for urea (B33335) synthesis, revealing that a significant portion of aspartate nitrogen utilized in the urea cycle is derived from the net formation of [15N]glutamate. portlandpress.com These studies highlight how 15N tracers are critical for dissecting the complex, interconnected pathways of nitrogen assimilation and metabolism.
Metabolomics studies can be broadly categorized into targeted and untargeted approaches. nih.govnih.gov Targeted metabolomics focuses on identifying and quantifying a predefined, limited number of specific metabolites. nih.gov In contrast, untargeted metabolomics aims to comprehensively analyze all measurable metabolites within a biological sample to gain a global view of the metabolome. nih.gov
The use of 15N-labeled glutamic acid is applicable to both strategies. In a targeted approach, researchers would specifically measure the incorporation of the 15N label into a select group of metabolites known to be downstream of glutamate, such as other amino acids or nucleotides. In an untargeted approach, the entire metabolome would be analyzed to discover all metabolites that become labeled with 15N, potentially revealing novel metabolic pathways or connections. A comparative study of targeted and untargeted methods in a clinical setting for diagnosing inborn errors of metabolism (IEMs) showed variable agreement between the two approaches, underscoring their complementary nature. nih.gov
Table 1: Concordance Between Targeted and Untargeted Metabolomics for Select Metabolites
| Metabolite | Number of Samples Compared | Concordance (%) |
| Citrulline | 22 | 91% |
| Arginine | 22 | 82% |
| Glycine (B1666218) | 22 | 86% |
| Alanine | 22 | 77% |
| Proline | 22 | 68% |
| Glutamic Acid | 22 | 59% |
| Ornithine | 22 | 91% |
| Phenylalanine | 22 | 95% |
| Tyrosine | 22 | 95% |
| Methionine | 22 | 91% |
| This table is adapted from data presented in a clinical validation study and illustrates the level of agreement between targeted and untargeted detection of metabolite abnormalities. nih.gov |
Numerous studies utilizing 15N tracers have confirmed the central role of glutamate in nitrogen metabolism. In mycobacteria, 13C-15N-MFA identified glutamate as the primary hub for nitrogen assimilation and distribution, with glutamate donating its nitrogen to other amino acids and nucleotides through various transamination reactions. nih.gov In the brain, glutamate metabolism is critical for maintaining nitrogen homeostasis, primarily through the glutamine synthetase and glutamate dehydrogenase (GDH) reactions, which help eliminate excess amino acid nitrogen. mdpi.com
Studies in human astrocytoma cells using 15N-labeled ammonia showed a rapid incorporation of the 15N isotope into glutamate and glutamate-derived amino acids like aspartate and proline. biologists.com This demonstrates the key role of the GDH-dependent pathway in recycling ammonia. biologists.com Furthermore, research on perfused rat liver has shown that mitochondrial glutamate, formed via the reductive amination of α-ketoglutarate, is a key source of nitrogen for urea synthesis, further cementing its position as a central molecule in nitrogen trafficking. portlandpress.com
Protein and Peptide Research
The 15N isotope in labeled amino acids is a powerful tool for investigating the life cycle of proteins, from their synthesis and turnover to their interactions and three-dimensional structure. nih.govnih.gov
Metabolic labeling with 15N-containing amino acids allows for the direct measurement of protein synthesis and degradation, collectively known as protein turnover. nih.govbiorxiv.org In this approach, cells or organisms are cultured in a medium containing 15N-labeled amino acids. nih.gov As new proteins are synthesized, they incorporate the heavy isotope, which can be detected by mass spectrometry. nih.gov This results in a mass shift that allows for the distinction between "old" (unlabeled) and "new" (labeled) protein populations. nih.gov By measuring the rate of incorporation of the 15N label, the fractional synthesis rate (FSR) of individual proteins can be determined. nih.gov
For example, a study on pancreatic cancer cells cultured with a 15N amino acid mixture found that the FSR of six different proteins ranged from 44% to 76% over a 72-hour period. nih.gov Another study in the alga Chlamydomonas reinhardtii used 15N-metabolic labeling to determine the half-lives of specific plastid proteins. researchgate.net
Table 2: Protein Turnover Rates Determined by 15N-Labeling
| Organism/Cell Line | Protein | Turnover Metric (Value) | Source |
| Pancreatic Cancer Cells | 6 Identified Proteins | Fractional Synthesis Rate (44-76%) | nih.gov |
| Chlamydomonas reinhardtii | RuBisCo | Half-life (29.7 h) | researchgate.net |
| Chlamydomonas reinhardtii | ATP synthase CF1 alpha | Half-life (34.6 h) | researchgate.net |
| Chlamydomonas reinhardtii | ATP synthase CF1 beta | Half-life (41.6 h) | researchgate.net |
Beyond turnover, 15N labeling is used to study protein-protein interactions. A quantitative immunoprecipitation technique uses 15N metabolic labeling to differentiate specific interaction partners from non-specific contaminants. nih.gov This method provides a more cost-effective and broadly applicable alternative to other stable isotope labeling techniques for identifying genuine protein-protein interactions within their natural cellular environment. nih.gov
Incorporating 15N-labeled amino acids into peptides and proteins is a cornerstone of modern structural biology, particularly for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. isotope.comnih.gov The presence of the 15N nucleus, which has a nuclear spin of ½, allows for the use of powerful multi-dimensional heteronuclear NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment.
An HSQC spectrum provides a fingerprint of the protein, displaying a unique peak for each amino acid residue (except proline). This technique is fundamental for assigning resonances to specific atoms in the protein, which is the first step in determining its three-dimensional structure and studying its dynamics in solution. frontiersin.org The use of Boc-Glu-OH-15N in solid-phase peptide synthesis enables the site-specific incorporation of a 15N label. sigmaaldrich.com This selective labeling simplifies complex NMR spectra and allows researchers to probe the local environment and dynamics of the glutamic acid residue within the context of the full peptide or protein structure. nih.gov
Enzyme Mechanism Elucidation Through Isotope Tracing
The precision of isotope labeling is particularly valuable for understanding the mechanisms of enzyme action. By introducing ¹⁵N-labeled glutamic acid as a substrate, researchers can track the transfer of the labeled nitrogen atom, confirming reaction pathways and quantifying enzymatic activity.
One primary application is in the study of enzymes central to amino acid metabolism, such as glutamate dehydrogenase (GDH). An established method for the enzymatic synthesis of ¹⁵N-labeled L-glutamic acid itself serves as a clear example of isotope tracing. lew.ro In this process, the enzyme GDH facilitates the reductive amination of α-ketoglutarate, using a ¹⁵N-labeled ammonium (B1175870) salt as the nitrogen source. lew.ro By monitoring the incorporation of ¹⁵N into the final glutamic acid product, the specific catalytic action of GDH is confirmed and quantified. lew.ro The ¹⁵N enrichment of the resulting L-glutamic acid can be determined with high accuracy using techniques like ¹³C NMR spectroscopy, which detects the coupling between the ¹⁵N nucleus and the adjacent C-2 carbon atom. lew.ro
Further studies use ¹⁵N-glutamate to probe the mechanisms of other enzymes. In rat brain synaptosomes, the metabolism of [¹⁵N]glutamate was monitored to understand nitrogen disposal routes. nih.gov The predominant pathway was found to be the aspartate aminotransferase reaction, which transfers the ¹⁵N label from glutamate to aspartate. nih.gov The slow formation of [¹⁵N]ammonia suggested that the glutamate dehydrogenase reaction is less active in intact synaptosomes, providing insight into the regulation and kinetic environment of the enzyme within the cell. nih.gov These findings demonstrate how ¹⁵N tracing can reveal the primary routes of metabolic flux and the relative contributions of different enzymes in a given biological context.
Neurobiological Research Applications Related to Glutamic Acid Metabolism
Glutamic acid is the most abundant excitatory neurotransmitter in the central nervous system, and its metabolism is tightly compartmentalized and crucial for normal brain function. researchgate.netjpccr.eu Dysregulation of glutamate metabolism is implicated in numerous neurological disorders. researchgate.netjpccr.eu Using ¹⁵N-labeled glutamic acid allows researchers to trace the intricate pathways of glutamate and its derivatives in the brain, particularly the vital glutamate-glutamine cycle that operates between neurons and glial cells (astrocytes). researchgate.netnih.gov
Studies using brain slices have followed the transfer of ¹⁵N from glutamate to other key amino acids. nih.gov When [¹⁵N]glutamate was introduced, the label was rapidly transferred to aspartate and alanine, with slower incorporation into glutamine and the inhibitory neurotransmitter GABA. nih.gov This reveals the kinetic hierarchy of metabolic pathways originating from glutamate. Interestingly, under conditions of high neuronal activity induced by potassium depolarization, the ratio of doubly-labeled to singly-labeled glutamine was significantly altered, providing insights into how neuronal signaling impacts the glutamate-glutamine cycle. nih.gov
Research on cultured neurons has further refined this understanding. In GABA-ergic neurons, ¹⁵N from various precursors, including glutamine and leucine, is readily incorporated into glutamate. nih.gov However, the reverse reaction—the reductive amination of α-ketoglutarate to form glutamate using ammonia—was found to be highly dependent on the ammonia concentration. nih.gov This reaction, catalyzed by glutamate dehydrogenase, plays a minor role at low ammonia levels but becomes significantly active at higher, potentially pathological, concentrations. nih.gov This highlights how isotope tracing can delineate the metabolic flexibility of neurons and their response to changing physiological conditions.
Table 1: Fate of ¹⁵N from Labeled Precursors in Brain Tissue This table summarizes findings on the metabolic products derived from ¹⁵N-labeled precursors in neurobiological studies. Data is compiled from experiments on brain slices and synaptosomes.
Environmental and Ecological Isotope Tracing Studies (e.g., Nutrient Cycling)
Beyond the cellular level, ¹⁵N-labeled compounds like glutamic acid are essential tools for ecological research, particularly for tracking nitrogen (N) cycling in terrestrial and aquatic ecosystems. Nitrogen is a critical limiting nutrient for plant growth, and understanding its movement through the soil, uptake by plants, and potential loss to the environment is vital for sustainable agriculture and environmental management. researchgate.netcopernicus.org
The ¹⁵N isotope serves as a powerful tracer to follow the fate of nitrogen fertilizers in the soil-plant system. scienceopen.comfrontiersin.org In field experiments, ¹⁵N-labeled urea is applied to crops, and the distribution of the ¹⁵N label is measured in the plant tissues (grain, straw) and at various soil depths over time. scienceopen.com Such studies have shown that agricultural practices, like the rate and timing of fertilizer application, significantly impact how much nitrogen is taken up by the crop versus how much remains in the soil or is lost to the environment. scienceopen.comfrontiersin.org For example, applying higher rates of nitrogen fertilizer can lead to increased total N uptake by wheat but a lower percentage of recovery of the applied fertilizer, resulting in more residual nitrogen in the soil and greater potential for loss. scienceopen.comfrontiersin.org
The natural abundance of ¹⁵N (expressed as δ¹⁵N) in soil and plants can also serve as an indicator of the relative rates and openness of the nitrogen cycle. copernicus.orgnih.gov Ecosystems with high rates of nitrogen processing, such as mineralization and nitrification, tend to have higher δ¹⁵N values in the soil. nih.govmdpi.com Studies in temperate forests have shown that soil and fine root δ¹⁵N values are effective indicators of N cycling rates, with higher values correlating with higher rates of net mineralization and nitrification. nih.gov This demonstrates that belowground δ¹⁵N values are more reliable indicators of soil N cycling than the δ¹⁵N of aboveground plant tissues like leaves. nih.gov
Table 2: Distribution of ¹⁵N-Labeled Fertilizer in a Wheat-Soil System This table presents findings from a field micro-plot experiment tracking the fate of ¹⁵N-labeled urea under different application rates. Ndff indicates the percentage of nitrogen derived from fertilizer.
Computational and Theoretical Frameworks Supporting Isotope Labeled Research
Molecular Dynamics Simulations in Conjunction with Isotopic Data
Molecular Dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules at an atomic level. When combined with isotopic labeling, MD can explore how the mass difference introduced by isotopes like ¹⁵N might subtly influence molecular conformations, vibrational frequencies, and hydrogen bonding dynamics. For compounds like Boc-Glu-OH-15N, MD simulations can simulate the behavior of the labeled amino acid derivative in various environments, potentially revealing how the ¹⁵N atom affects local structural stability or interaction potentials. Such simulations can aid in predicting how the label might influence the molecule's behavior in biological contexts or how to interpret spectroscopic data derived from it. While direct MD studies on this compound are specific, MD studies on peptides and amino acids incorporating ¹⁵N labels have been used to investigate changes in backbone flexibility and vibrational modes due to isotopic substitution mdpi.com. These simulations can provide a theoretical basis for understanding potential subtle effects of labeling on molecular behavior.
Quantum Chemical Calculations of ¹⁵N Isotope Effects
Quantum Chemical (QC) calculations, particularly Density Functional Theory (DFT), are indispensable for investigating isotope effects at a fundamental level. These methods can accurately predict molecular properties, reaction pathways, and spectroscopic parameters. For ¹⁵N isotope effects, QC calculations can be employed to:
Predict Kinetic Isotope Effects (KIEs): By calculating reaction rates for molecules containing ¹⁴N versus ¹⁵N, DFT can predict primary and secondary ¹⁵N KIEs, offering insights into the transition state of biochemical reactions and identifying rate-limiting steps mdpi.com. For instance, studies might calculate the KIE for enzymatic reactions involving glutamic acid to understand the contribution of C-N bond cleavage to the reaction rate.
Calculate NMR Chemical Shifts: ¹⁵N NMR chemical shifts are highly sensitive to the electronic environment and isotopic mass. QC calculations can predict these shifts for ¹⁵N-labeled compounds like this compound, aiding in spectral assignment and understanding the electronic structure of the molecule nih.govillinois.eduacs.orgrsc.org. These calculations can help in characterizing different protonation states or tautomeric forms of the molecule.
Analyze Isotope Fractionation: QC methods can model the thermodynamic and kinetic factors that lead to isotope fractionation in biochemical processes, providing a theoretical basis for observed isotopic enrichments or depletions mdpi.complos.org.
Research has shown that DFT calculations can accurately reproduce experimental ¹⁵N NMR chemical shifts in amino acids and peptides, validating their utility in studying isotopic effects nih.govillinois.edu.
Table 1: Illustrative ¹⁵N Kinetic Isotope Effect (KIE) Calculations for Amino Acid Metabolism
| Reaction Step Example | Calculated ¹⁵N KIE (¹⁴k/¹⁵k) | Computational Method | Relevance to Glutamic Acid |
| Deamination of Glutamine | 1.025 | DFT | Similar N-C bond cleavage in related amino acid metabolism |
| Peptide Bond Formation | 1.018 | DFT | Relevant to amino acid incorporation into peptides |
| Nitrogen Transfer in Amino Acid Synthesis | ~1.020 | DFT | Illustrates N-atom transfer dynamics |
Note: Values are illustrative and based on general findings in isotopic effect studies of amino acid metabolism. Specific calculations for this compound would depend on the reaction context.
Modeling of Metabolic Networks and Flux Distributions
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the flow of metabolites through cellular networks, and it heavily relies on stable isotope tracers like ¹⁵N-labeled compounds. This compound serves as a valuable tracer for studying nitrogen metabolism. By introducing ¹⁵N-labeled glutamic acid into a biological system, researchers can track the incorporation of ¹⁵N into downstream metabolites using techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) creative-proteomics.commedchemexpress.comnih.govcreative-proteomics.comcreative-proteomics.comnih.govnih.govnih.gov.
Computational models are then used to:
Reconstruct Metabolic Networks: Stoichiometric models represent the biochemical reactions and atom transitions within a cell mdpi.comwikipedia.org.
Infer Flux Distributions: Algorithms analyze the measured isotopomer patterns (the distribution of isotopes within metabolites) to calculate the rates of individual metabolic reactions nih.govnih.govwikipedia.orgoup.combiorxiv.orgdrziweidai.comresearchgate.net. Techniques like Flux Balance Analysis (FBA) can be used to predict flux distributions under specific conditions or to optimize metabolic objectives mdpi.commdpi.com.
Quantify Nitrogen Flow: ¹⁵N tracers are specifically used to map nitrogen assimilation, amino acid biosynthesis, nucleotide metabolism, and other nitrogen-containing pathways creative-proteomics.comnih.govnih.gov. For example, ¹⁵N-MFA has been used to establish glutamate (B1630785) as a central node in nitrogen metabolism nih.govembopress.org.
These computational approaches allow for the quantitative mapping of nitrogen flux through complex biological systems, providing insights into pathway activity and regulation that are not obtainable through metabolomics alone creative-proteomics.comnih.govcreative-proteomics.comnih.gov.
Table 2: Conceptual ¹⁵N-MFA Findings in Nitrogen Metabolism
| Metabolic Pathway/Process | Tracer Used | Key Computational Output | Biological Insight Gained |
| Amino Acid Biosynthesis | ¹⁵N-Glutamate | Flux values for N-transfer reactions | Mapping nitrogen flow into amino acid synthesis pathways |
| Nucleotide Metabolism | ¹⁵N-Glutamate | Isotopomer distribution in nucleotides | Understanding nitrogen incorporation into nucleic acids |
| Urea (B33335) Cycle | ¹⁵N-Ammonium/Glutamate | Gross nitrogen transformation rates | Elucidating nitrogen excretion and recycling mechanisms |
| Nitrogen Assimilation | ¹⁵N-Ammonium/Nitrate (B79036) | Fluxes of N into biomass | Quantifying nitrogen uptake and utilization efficiency |
Note: This table presents conceptual examples of how ¹⁵N-MFA findings are interpreted. Specific studies would involve detailed isotopomer analysis and flux calculations.
Data Analysis and Interpretation in High-Throughput Isotope-Tracing Experiments
High-throughput isotope-tracing experiments generate vast datasets that require sophisticated computational tools for analysis and interpretation. The process typically involves several stages:
Data Acquisition and Preprocessing: Mass spectrometry (MS) or NMR data are collected, and raw measurements are processed to identify and quantify isotopologues. This often includes correcting for natural isotope abundances and potential mass spectral overlaps creative-proteomics.comoup.comresearchgate.net.
Isotopomer Reconstruction and Mass Balance: Software tools are used to reconstruct Mass Distribution Vectors (MDVs) or Mass Isotopomer Distributions (MIDs), representing the isotopic composition of metabolites oup.comresearchgate.net. Mass balance equations are applied to ensure conservation of atoms.
Flux Calculation and Modeling: Algorithms, ranging from analytical solutions to complex numerical models (e.g., Monte Carlo methods, Bayesian model averaging), are employed to infer metabolic fluxes from the isotopomer data wikipedia.orgoup.combiorxiv.orgnih.govembopress.orgcore.ac.ukgu.seresearchgate.net. Tools like DIMet and TraVis Pies assist in differential analysis and visualization of tracer data oup.comgu.semdpi.com.
Statistical Validation and Interpretation: Statistical methods are used to assess the confidence and significance of the calculated fluxes. The interpretation of these results, often in conjunction with prior biochemical knowledge, allows for the construction of comprehensive metabolic flux maps oup.comcore.ac.ukgu.sefrontiersin.org.
The integration of these computational approaches is essential for extracting meaningful biological insights from the complex data generated by isotope-tracing experiments, enabling researchers to understand dynamic metabolic processes with high precision oup.comcore.ac.ukgu.sefrontiersin.org.
Compound List:
this compound (N-tert-butoxycarbonyl-L-glutamic acid, ¹⁵N-labeled)
L-Glutamic acid (Glutamic acid)
Glutamine
Emerging Research Directions and Methodological Challenges
Development of Novel Isotope Labeling Strategies and Protected Amino Acid Derivatives
The use of Boc-Glu-OH-15N is integral to the development of sophisticated isotope labeling strategies that aim to provide detailed insights into protein structure, function, and dynamics. Traditional uniform labeling, where all instances of a particular amino acid are isotopically labeled, can lead to complex and crowded spectra, especially in large proteins. To overcome this, researchers are increasingly developing selective and site-specific labeling methods.
Protected Amino Acids in Site-Specific Labeling: this compound is a prime example of a protected amino acid derivative designed for such advanced strategies. The tert-butoxycarbonyl (Boc) group protects the α-amine, preventing unwanted reactions during peptide synthesis and allowing for the targeted incorporation of the ¹⁵N-labeled glutamic acid at specific positions within a polypeptide chain. This site-specific labeling is invaluable for probing the local environment and dynamics of a particular residue without the spectral overlap associated with uniform labeling.
Challenges in Labeling Efficiency and Scrambling: A significant challenge in selective labeling is ensuring high incorporation efficiency of the labeled amino acid and preventing "isotope scrambling." Scrambling can occur due to the metabolic conversion of one amino acid into another within the expression system, leading to the unintended incorporation of the ¹⁵N label into other amino acid residues. Research is focused on optimizing expression systems, such as using auxotrophic bacterial strains or cell-free synthesis platforms, to minimize these metabolic side reactions and ensure the fidelity of the intended label placement. The purity and high isotopic enrichment of commercially available reagents like this compound are crucial starting points for these advanced labeling protocols.
Advancements in Automated Synthesis of Complex Labeled Biomolecules for Research
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of custom peptides for research. The use of protected amino acids like this compound is fundamental to this technology, enabling the precise and efficient synthesis of isotopically labeled peptides for a variety of applications.
Boc Chemistry in Automated SPPS: The Boc strategy was one of the foundational methods for automated SPPS. It involves the sequential addition of Boc-protected amino acids to a growing peptide chain anchored to a solid resin. The Boc group's stability under coupling conditions and its facile removal with mild acid allow for a high-yield, stepwise synthesis process. The integration of this compound into this automated workflow allows for the creation of peptides with ¹⁵N labels at predetermined glutamic acid positions.
| Synthesis Step | Description | Role of this compound |
| Resin Loading | The first amino acid is attached to a solid support resin. | Can be the initial amino acid if the C-terminus is Glu. |
| Deprotection | The Boc protecting group is removed from the resin-bound amino acid. | Not applicable in this step. |
| Coupling | The next Boc-protected amino acid is activated and coupled to the deprotected N-terminus. | This compound is added at the desired position in the sequence. |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | The ¹⁵N label remains on the glutamic acid residue in the final peptide. |
Challenges in Synthesizing Complex Biomolecules: While automated synthesis is highly efficient for standard peptides, challenges arise with the synthesis of larger, more complex biomolecules, such as glycoproteins or proteins with extensive post-translational modifications. The chemical conditions required for Boc-SPPS, particularly the repeated use of acid for deprotection, can sometimes be harsh on sensitive modifications. Consequently, there is ongoing research into optimizing cleavage cocktails and developing milder synthesis protocols that are compatible with a wider range of biomolecules. The availability of high-purity, isotopically labeled building blocks like this compound is essential for the success of these complex syntheses.
Expansion of ¹⁵N NMR Applications to Diverse Biomolecular Systems and Challenging Targets
The ¹⁵N isotope is particularly valuable for NMR spectroscopy due to its spin-1/2 nucleus, which results in sharp, well-resolved signals, unlike the more abundant but quadrupolar ¹⁴N nucleus. The incorporation of ¹⁵N from precursors like this compound into biomolecules enables a wide range of NMR experiments that can probe molecular structure, dynamics, and interactions at an atomic level.
Probing Challenging Systems: The strategic placement of ¹⁵N labels is enabling researchers to tackle increasingly challenging biological systems. This includes large protein complexes, membrane proteins, and intrinsically disordered proteins, where traditional NMR methods are often hampered by spectral complexity and poor signal dispersion. By selectively labeling specific glutamic acid residues with ¹⁵N, researchers can simplify the resulting NMR spectra and focus on the signals from key regions of the molecule, such as active sites or protein-protein interfaces.
Investigating Molecular Interactions and Dynamics: ¹⁵N-edited NMR experiments are powerful tools for studying the interactions of proteins with ligands, drugs, or other macromolecules. Changes in the chemical shift and dynamics of a ¹⁵N-labeled glutamic acid residue upon binding can provide precise information about the location of the binding site and the conformational changes that occur. Furthermore, ¹⁵N relaxation studies can offer insights into the dynamics of the protein backbone at the labeled site across a range of timescales.
Interdisciplinary Approaches Integrating Isotopic Tracing with Other Omics Technologies
The integration of stable isotope tracing with systems-level 'omics' approaches, such as proteomics and metabolomics, represents a powerful frontier in biological research. This compound and other labeled compounds serve as tracers that can be followed through complex metabolic networks, providing a dynamic view of cellular processes.
¹⁵N Tracing in Metabolomics and Proteomics: In these integrated approaches, cells or organisms are cultured with ¹⁵N-labeled precursors. The subsequent analysis of metabolites and proteins by mass spectrometry or NMR allows for the quantification of the rate of synthesis and turnover of these molecules. For instance, by supplying a cell culture with ¹⁵N-labeled glutamic acid, researchers can trace the path of the nitrogen atom as it is incorporated into other amino acids, nucleotides, and ultimately, into newly synthesized proteins. This provides a direct measure of metabolic flux and protein synthesis rates under various conditions.
Challenges and Future Directions: A major challenge in these interdisciplinary studies is the complexity of the data generated and the need for sophisticated bioinformatics tools to analyze and interpret the results. The integration of data from different omics platforms requires robust computational methods to create comprehensive models of cellular metabolism. The continued development of high-purity, specifically labeled compounds like this compound will be crucial for providing the high-quality input data needed for these systems-level analyses. These approaches hold the promise of a more holistic understanding of how cellular networks respond to disease, environmental stimuli, and therapeutic interventions.
Q & A
Q. How can researchers reproduce this compound synthesis protocols from literature, especially when key parameters are omitted?
- Methodological Answer :
- Literature Cross-Referencing : Compare methods across journals (e.g., Beilstein Journal of Organic Chemistry) to identify common optimal conditions .
- Sensitivity Analysis : Test variables (pH, temperature) in small-scale trials to determine critical factors .
- Collaborative Validation : Share protocols with third-party labs to confirm reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
